molecular formula C24H28F3N3O3 B14791476 N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine

N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine

Cat. No.: B14791476
M. Wt: 463.5 g/mol
InChI Key: GNMOLOVVURZOKW-UHFFFAOYSA-N
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Description

N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine is an aminoquinoline derivative. This compound is characterized by its complex structure, which includes methoxy groups, a methyl group, and a trifluoromethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine involves multiple steps. The starting materials typically include 8-aminoquinoline, which is substituted by methoxy groups at positions 2 and 6, a methyl group at position 4, and a trifluoromethylphenoxy group at position 5. The amino substituent at position 8 is further substituted by a 5-aminopentan-2-yl group .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity, possibly using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with altered functional groups, while substitution reactions could introduce new substituents at the amino or methoxy positions .

Scientific Research Applications

N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine involves its interaction with specific molecular targets. It is believed to interfere with the biological pathways of parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethylphenoxy group, in particular, contributes to its potency and selectivity against certain parasites .

Properties

Molecular Formula

C24H28F3N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

1-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine

InChI

InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-10-6-7-15(2)28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3

InChI Key

GNMOLOVVURZOKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NCCCC(C)N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

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